molecular formula C14H22N4O B2369218 N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide CAS No. 1797656-78-0

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide

Cat. No. B2369218
CAS RN: 1797656-78-0
M. Wt: 262.357
InChI Key: TUPWVKMURBIRQP-UHFFFAOYSA-N
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Description

“N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide” is a chemical compound that has gained attention for its potential uses in various fields of research and industry. It is a pyrimidin-4-amine derivative, which are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The product was obtained from piperidine-4-carboxylic acid, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, isobutyl chloroformate, and N-methyl morpholine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction data . The title compound, C10H16N4, crystalizes with two molecules (A and B) in the asymmetric unit in which the dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the product obtained was pale yellow color from piperidine-4-carboxylic acid .

Scientific Research Applications

Anticancer Agents

Piperidine derivatives have been utilized as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Agents

Piperidine derivatives have also been used as antiviral agents . They can inhibit the replication of certain viruses, providing a potential treatment for viral infections.

Antimalarial Agents

These compounds have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria.

Antimicrobial and Antifungal Agents

Piperidine derivatives can be used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, providing a potential treatment for various infections.

Analgesic and Anti-inflammatory Agents

Piperidine derivatives have been utilized as analgesic (pain-relieving) and anti-inflammatory agents . They can reduce pain and inflammation, providing potential treatments for conditions like arthritis.

Anti-Alzheimer’s Agents

These compounds have shown potential as agents against Alzheimer’s disease . They can inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease.

Antipsychotic Agents

Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of psychiatric disorders, providing a potential treatment for conditions like schizophrenia.

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, acute-toxicity studies in mice show that compound 50 (LD50: 186 mg/kg) is safer than AT7519 (32 mg/kg) .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This work provided excellent pesticide for further optimization . Density functional theory analysis can potentially be used to design more active compounds .

properties

IUPAC Name

2-methyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11(2)13(19)16-10-12-6-7-15-14(17-12)18-8-4-3-5-9-18/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPWVKMURBIRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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